molecular formula C22H27N5O2S B2832699 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone CAS No. 1105204-02-1

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone

Cat. No. B2832699
CAS RN: 1105204-02-1
M. Wt: 425.55
InChI Key: WNIJNLFTRIVVBM-UHFFFAOYSA-N
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Description

The compound “2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains several functional groups including a pyrazolo[3,4-d]pyridazine ring, a morpholino group, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyridazine ring, followed by the introduction of the morpholino group and the ketone group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine ring suggests that this compound could have a planar structure, while the morpholino and ketone groups could introduce some steric hindrance .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrazolo[3,4-d]pyridazine ring might undergo reactions typical of aromatic compounds, while the morpholino group could participate in reactions involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the morpholino group could increase its solubility in water, while the pyrazolo[3,4-d]pyridazine ring could contribute to its stability .

Scientific Research Applications

Synthesis and Molecular Docking

A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been conducted. These compounds were prepared from a starting compound that shares a similar complex structure, involving treatments with various reagents to afford the corresponding derivatives. The newly synthesized compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. The antimicrobial and antioxidant activities of these compounds were also evaluated, indicating their potential applications in scientific research (E. M. Flefel et al., 2018).

Chemical Reactions and Synthesis

Another research focused on the synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, demonstrating the versatility of morpholine derivatives in chemical synthesis. The study explored how these compounds undergo various chemical reactions to yield a range of derivatives, highlighting the chemical reactivity and potential applications of these morpholine-containing compounds in developing new therapeutic agents (R. Zaki et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its chemical reactivity, investigation of its biological activity, and development of synthesis methods for its production .

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-14(2)20-18-12-23-27(17-6-5-15(3)16(4)11-17)21(18)22(25-24-20)30-13-19(28)26-7-9-29-10-8-26/h5-6,11-12,14H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIJNLFTRIVVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N4CCOCC4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone

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